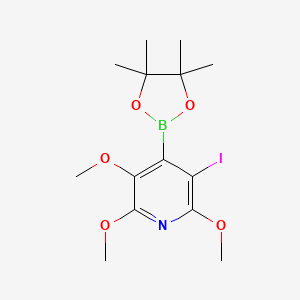
5-甲基吡啶并嗪-3-腈
描述
5-Methylpyridazine-3-carbonitrile is a heterocyclic organic compound used in several scientific experiments. It has a molecular formula of C6H5N3 .
Molecular Structure Analysis
The molecular structure of 5-Methylpyridazine-3-carbonitrile consists of a six-membered ring with two nitrogen atoms. The molecular formula is C6H5N3, with an average mass of 119.124 Da and a monoisotopic mass of 119.048347 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methylpyridazine-3-carbonitrile include a molecular formula of C6H5N3, an average mass of 119.124 Da, and a monoisotopic mass of 119.048347 Da .科学研究应用
微波辅助在药物化学中的合成
- 5-HT3 受体拮抗剂:Mahesh、Perumal 和 Pandi (2004) 的一项研究讨论了与 5-甲基吡啶并嗪-3-腈相关的 novel 化合物的微波辅助合成,特别是针对血清素 5-HT3 受体拮抗剂。这种方法在药物化学中对于开发新的治疗剂非常重要。
有机化学中的合成方法
- 一步合成技术:Khalafy 等人 (2013) 和 Lim 等人 (2015) 的研究重点是 5-甲基吡啶并嗪-3-腈在一步三组分反应中的应用。这些方法对于有效创建多样化的分子库非常有价值,这在药物发现中至关重要。
化学转化和反应性研究
- 亲核反应:Ibrahim 和 El-Gohary (2016) 研究了腈类化合物(如 5-甲基吡啶并嗪-3-腈)对亲核试剂的反应性,导致形成各种杂环系统 (Ibrahim 和 El-Gohary,2016)。这项研究有助于了解这些化合物的化学行为和潜在应用。
缓蚀
- 在材料科学中的应用:Yadav 等人 (2016) 的一项研究表明,结构上与 5-甲基吡啶并嗪-3-腈相似的吡喃并吡唑衍生物可用作低碳钢的有效缓蚀剂。该应用在材料科学和工程领域非常重要。
作用机制
Target of Action
5-Methylpyridazine-3-carbonitrile, a derivative of pyridazine, is known to interact with a variety of targets. Pyridazinone derivatives, which include 5-methylpyridazine-3-carbonitrile, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 5-Methylpyridazine-3-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities exhibited by pyridazinone derivatives, it’s likely that multiple pathways are affected, leading to downstream effects that contribute to its pharmacological properties .
Result of Action
Given the broad range of pharmacological activities exhibited by pyridazinone derivatives, it’s likely that this compound has multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of certain substituents at specific positions on the pyridazinone ring can influence its antiplatelet activity .
生化分析
Biochemical Properties
5-Methylpyridazine-3-carbonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with phosphodiesterases, which are enzymes that regulate the levels of cyclic nucleotides in cells . The interaction of 5-Methylpyridazine-3-carbonitrile with these enzymes can lead to the modulation of intracellular signaling pathways. Additionally, this compound has been shown to bind to certain receptors, influencing their activity and thereby affecting various physiological processes .
Cellular Effects
The effects of 5-Methylpyridazine-3-carbonitrile on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving cyclic nucleotides such as cAMP and cGMP . By modulating the activity of phosphodiesterases, 5-Methylpyridazine-3-carbonitrile can alter the levels of these cyclic nucleotides, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to have an impact on cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 5-Methylpyridazine-3-carbonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterases, which leads to an increase in the levels of cyclic nucleotides within the cell . This increase can activate various signaling pathways that regulate gene expression, cell growth, and apoptosis. Additionally, 5-Methylpyridazine-3-carbonitrile has been found to bind to specific receptors, altering their conformation and activity . These interactions can result in the modulation of downstream signaling cascades, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyridazine-3-carbonitrile have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that 5-Methylpyridazine-3-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to 5-Methylpyridazine-3-carbonitrile can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Methylpyridazine-3-carbonitrile vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate physiological processes effectively . At higher doses, 5-Methylpyridazine-3-carbonitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain concentration of 5-Methylpyridazine-3-carbonitrile is required to elicit a significant biological response .
Metabolic Pathways
5-Methylpyridazine-3-carbonitrile is involved in various metabolic pathways within the cell. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism leads to the formation of more water-soluble metabolites that can be excreted from the body. The interaction of 5-Methylpyridazine-3-carbonitrile with these enzymes can also affect the metabolic flux of other compounds, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of 5-Methylpyridazine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 5-Methylpyridazine-3-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its overall biological activity.
Subcellular Localization
The subcellular localization of 5-Methylpyridazine-3-carbonitrile is an important factor in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and receptors . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting of 5-Methylpyridazine-3-carbonitrile to specific subcellular compartments . These modifications can affect the compound’s stability and its interactions with other biomolecules, ultimately influencing its biological effects.
属性
IUPAC Name |
5-methylpyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIMDIPRYJNWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745117 | |
| Record name | 5-Methylpyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-50-8 | |
| Record name | 5-Methylpyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)








